molecular formula C7H6F2N2O2 B6416746 6-(difluoromethyl)-2-methylpyrimidine-4-carboxylic acid CAS No. 1935184-00-1

6-(difluoromethyl)-2-methylpyrimidine-4-carboxylic acid

Cat. No.: B6416746
CAS No.: 1935184-00-1
M. Wt: 188.13 g/mol
InChI Key: FVKCZUYCTTWCKD-UHFFFAOYSA-N
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Description

6-(Difluoromethyl)-2-methylpyrimidine-4-carboxylic acid is a compound of significant interest in the field of organic chemistry. This compound features a pyrimidine ring substituted with a difluoromethyl group at the 6-position, a methyl group at the 2-position, and a carboxylic acid group at the 4-position. The presence of the difluoromethyl group imparts unique chemical properties, making it valuable for various applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the use of difluorocarbene reagents, which can be generated in situ from precursors such as chlorodifluoromethane (ClCF2H) under basic conditions . The reaction proceeds through the formation of a difluorocarbene intermediate, which then reacts with the pyrimidine ring to introduce the difluoromethyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes using metal-based catalysts. These processes are designed to be efficient and scalable, ensuring high yields and purity of the final product. The use of environmentally benign reagents and conditions is also a key consideration in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6-(Difluoromethyl)-2-methylpyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The difluoromethyl group can be reduced under specific conditions.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield carboxylate salts, while reduction of the difluoromethyl group can produce difluoromethyl derivatives .

Scientific Research Applications

6-(Difluoromethyl)-2-methylpyrimidine-4-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 6-(Trifluoromethyl)-2-methylpyrimidine-4-carboxylic acid
  • 6-(Chloromethyl)-2-methylpyrimidine-4-carboxylic acid
  • 6-(Bromomethyl)-2-methylpyrimidine-4-carboxylic acid

Uniqueness

6-(Difluoromethyl)-2-methylpyrimidine-4-carboxylic acid is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it particularly valuable in pharmaceutical and agrochemical applications, where such characteristics are highly desirable .

Properties

IUPAC Name

6-(difluoromethyl)-2-methylpyrimidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2N2O2/c1-3-10-4(6(8)9)2-5(11-3)7(12)13/h2,6H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVKCZUYCTTWCKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)C(=O)O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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